Leptin (116-130) (human)
Description
Contextualization of Leptin and its Function in Adipokine Biology
Adipose tissue, once considered a passive energy storage depot, is now recognized as a highly active endocrine organ. dovepress.comfrontiersin.org It secretes a diverse array of bioactive molecules known as adipokines, which play crucial roles in regulating metabolic processes. dovepress.com Among the most significant of these is leptin, a 16 kDa non-glycosylated peptide hormone comprised of 167 amino acids. dovepress.combhu.ac.in Primarily produced by the differentiated mature adipocytes of white adipose tissue, leptin's circulating levels are directly proportional to the body's fat mass. nih.govnih.gov
Leptin is a key player in the intricate network of adipokine biology, with a primary function in maintaining energy homeostasis. nih.govnih.gov It acts as a critical signaling molecule, informing the central nervous system, particularly the hypothalamus, about the status of the body's energy reserves. nih.govfrontiersin.org Within the arcuate nucleus of the hypothalamus, leptin exerts its effects by modulating the activity of two distinct neuronal populations with opposing functions. nih.govfrontiersin.org It stimulates pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, which are anorexigenic, while simultaneously inhibiting neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons, which are orexigenic. frontiersin.org This dual action leads to a reduction in appetite and an increase in energy expenditure. nih.govfrontiersin.org
Beyond its central role in appetite and weight regulation, leptin's influence extends to a wide range of physiological processes. It is involved in the regulation of insulin (B600854) sensitivity, gonadotropin secretion, and steroidogenesis. bhu.ac.innih.gov Furthermore, leptin is recognized as a modulator of the immune system, generally exhibiting pro-inflammatory properties by upregulating the secretion of cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-6. nih.gov The discovery of leptin has fundamentally shifted our understanding of adipose tissue, highlighting its role as a key endocrine organ in the pathogenesis of metabolic disorders. dovepress.com
Rationale for Investigating Bioactive Peptide Fragments of Leptin
The significant physiological effects of the full-length leptin molecule have spurred interest in identifying the specific regions responsible for its bioactivity. This has led to the synthesis and investigation of various bioactive peptide fragments. researchgate.netnih.gov A primary motivation for this line of research is the potential development of smaller, more targeted leptin-mimetics. While leptin itself has therapeutic potential, as a large peptide, it faces challenges in terms of delivery and stability. nih.gov Smaller peptide fragments could potentially offer advantages in this regard.
Researchers have systematically synthesized and screened numerous peptide fragments derived from the leptin sequence to pinpoint the functional epitopes—the specific parts of the molecule that interact with the leptin receptor to elicit a biological response. researchgate.netnih.gov This approach allows for a more detailed understanding of the structure-function relationship of the leptin molecule. By isolating the bioactivity to smaller domains, it becomes possible to design peptide analogs with potentially enhanced or more specific effects. oup.com For instance, research has focused on identifying fragments that can mimic leptin's cognitive-enhancing and neuroprotective properties, which could be beneficial in the context of neurodegenerative diseases like Alzheimer's. nih.gov The investigation into bioactive fragments like Leptin (116-130) is therefore driven by the prospect of creating novel therapeutic agents that harness the beneficial effects of leptin in a more targeted and efficient manner. nih.govoup.com
Historical Perspective on the Discovery and Initial Characterization of Leptin (116-130) (human) and its Murine Homologue
The journey to understanding Leptin (116-130) began with the groundbreaking discovery of the obese (ob) gene and its protein product, leptin, in 1994. ucsd.educdnsciencepub.com This discovery in ob/ob mice, which exhibit profound obesity and metabolic disturbances due to a mutation rendering leptin inactive, revolutionized obesity research. cdnsciencepub.comnih.gov Shortly after, the leptin receptor was identified, belonging to the class I cytokine receptor superfamily. ucsd.edu
Following the characterization of the full-length leptin molecule, researchers began to dissect its structure to identify the domains responsible for its biological activity. In a pivotal study, synthetic peptides spanning the amino acid sequence 106-167 of murine leptin were created and tested in female ob/ob mice. oup.com The results were striking: three of the tested fragments, LEP-(106–120), LEP-(116–130), and LEP-(126–140), were found to significantly reduce body weight gain and food intake, mimicking the effects of the native leptin molecule. oup.com
Of these active fragments, the murine Leptin (116-130) peptide demonstrated a particularly pronounced effect, causing a notable loss of body weight within the first week of administration. oup.com Subsequent research further substantiated the bioactivity of this fragment. Studies on the murine Leptin (116-130) amide showed it could inhibit testosterone (B1683101) secretion in vitro, an effect also observed with the full-length leptin molecule. oup.com Furthermore, research has demonstrated that the human Leptin (116-130) fragment mirrors the ability of native leptin to promote synaptic plasticity in the hippocampus, a key process for learning and memory. nih.gov These initial studies were instrumental in localizing a significant portion of leptin's bioactivity to the 116-130 amino acid region and established this fragment as a subject of significant interest for further investigation in biological research. nih.govoup.comoup.com
Research Findings on Leptin Fragments
| Leptin Fragment | Observed Effect | Model System | Reference |
|---|---|---|---|
| Leptin (116-130) (murine) | Reduced body weight and food intake | Female ob/ob mice | oup.com |
| Leptin (116-130) amide (murine) | Inhibited basal and hCG-stimulated testosterone secretion | Adult rat testis in vitro | oup.com |
| Leptin (116-130) amide (murine) | Decreased LH and FSH secretion | Adult male rat hemi-pituitaries in vitro | oup.com |
| Leptin (116-130) (human) | Promoted AMPA receptor trafficking and enhanced hippocampal synaptic plasticity | In vitro hippocampal slices and in vivo models | nih.gov |
| Leptin (116-130) (human) | Enhanced performance in episodic-like memory tests | Animal models | nih.gov |
| Ac-[Ser(117)]-hLEP(116-140)-NH2 | Recognized by leptin receptor | HP-75 cells | researchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
C70H106N18O24S |
|---|---|
Molecular Weight |
1615.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C70H106N18O24S/c1-32(2)18-43(62(103)78-42(15-16-54(94)95)60(101)87-56(36(8)92)68(109)82-44(19-33(3)4)63(104)80-47(23-55(96)97)65(106)85-50(29-91)70(111)112)77-53(93)26-74-59(100)49(28-90)84-57(98)35(7)76-61(102)45(21-37-24-73-41-13-10-9-12-39(37)41)81-67(108)52-14-11-17-88(52)69(110)48(20-34(5)6)83-64(105)46(22-38-25-72-31-75-38)79-66(107)51(30-113)86-58(99)40(71)27-89/h9-10,12-13,24-25,31-36,40,42-52,56,73,89-92,113H,11,14-23,26-30,71H2,1-8H3,(H,72,75)(H,74,100)(H,76,102)(H,77,93)(H,78,103)(H,79,107)(H,80,104)(H,81,108)(H,82,109)(H,83,105)(H,84,98)(H,85,106)(H,86,99)(H,87,101)(H,94,95)(H,96,97)(H,111,112)/t35-,36+,40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-/m0/s1 |
InChI Key |
YUWVNLMTEGHKIG-OPDXBULCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CS)NC(=O)C(CO)N |
Origin of Product |
United States |
Structural Biology and Conformational Dynamics of Leptin 116 130 Human
Primary Sequence Analysis and Relationship to Full-Length Leptin
The human leptin protein is a 16 kDa hormone comprised of 167 amino acids, which plays a crucial role in regulating energy balance, appetite, and metabolism. wikipedia.orgthermofisher.com The specific fragment, Leptin (116-130), corresponds to the amino acid sequence from position 116 to 130 of the full-length protein.
The primary sequence of human Leptin (116-130) is H-Ser-Cys-His-Leu-Pro-Trp-Ala-Ser-Gly-Leu-Glu-Thr-Leu-Asp-Ser-OH. This sequence is situated towards the C-terminal region of the mature leptin protein. The full-length leptin adopts a four-helix bundle structure, a common motif among cytokines. mdpi.com The (116-130) sequence is located within a loop region connecting two of these alpha-helices, specifically in the loop between helices C and D, which also contains a smaller fifth helix (helix E). mdpi.com This positioning within a loop region of the parent protein suggests a potential for conformational flexibility.
Table 1: Primary Sequence of Human Leptin (116-130)
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 116 | Ser | S |
| 117 | Cys | C |
| 118 | His | H |
| 119 | Leu | L |
| 120 | Pro | P |
| 121 | Trp | W |
| 122 | Ala | A |
| 123 | Ser | S |
| 124 | Gly | G |
| 125 | Leu | L |
| 126 | Glu | E |
| 127 | Thr | T |
| 128 | Leu | L |
| 129 | Asp | D |
| 130 | Ser | S |
Investigation of Secondary and Tertiary Conformational Preferences of the Peptide Fragment
Direct experimental determination of the secondary and tertiary structure of the isolated Leptin (116-130) peptide fragment through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Circular Dichroism (CD) is not extensively detailed in publicly available research. However, based on its primary sequence and its location within the parent protein, some conformational preferences can be inferred.
The presence of proline at position 120 is likely to induce a turn or kink in the peptide backbone, disrupting the formation of regular secondary structures like alpha-helices or beta-sheets. Peptides of this length, especially those derived from loop regions of larger proteins, often exist as a flexible ensemble of conformations in solution, rather than adopting a single, well-defined three-dimensional structure. Computational secondary structure prediction tools often suggest that this peptide is likely to adopt a predominantly random coil or turn conformation in an aqueous environment. The cysteine residue at position 117 introduces the possibility of forming disulfide bonds if the peptide is in an oxidizing environment, which could significantly constrain its conformational freedom and potentially lead to dimerization.
Structure-Activity Relationship (SAR) Studies of Leptin (116-130) (human)
Extensive research has been conducted to elucidate the relationship between the structure of the Leptin (116-130) fragment and its biological activity. These studies have revealed that the full 15-amino acid sequence is not required for its effects. oup.comnih.gov
Systematic truncation studies of the mouse leptin (116-130) peptide, which shares a similar N-terminal sequence with the human fragment, demonstrated that the biological activity primarily resides within the N-terminal seven amino acids, corresponding to the sequence 116-122 (Ser-Cys-Ser-Leu-Pro-Gln-Thr in mouse). oup.comnih.gov This shorter fragment was named OB3. oup.com Further truncation of this heptapeptide (B1575542) significantly reduced its efficacy. oup.com
Single-point amino acid substitution studies have also been employed to probe the importance of individual residues. For instance, replacing the L-leucine at position 4 of the OB3 fragment (equivalent to position 119 in the full leptin sequence) with its D-amino acid isoform ([D-Leu-4]-OB3) resulted in a significant increase in the peptide's weight-reducing effect. nih.gov This suggests that specific conformational changes can enhance the biological activity of the peptide. In most other cases, substitution with a D-amino acid at other positions within the OB3 sequence reduced its efficacy. nih.gov These findings underscore the critical role of the stereochemistry and side chains of specific amino acids in the N-terminal region of the Leptin (116-130) fragment for its biological function.
Table 2: Summary of Key Residues in Leptin (116-130) Structure-Activity Relationship
| Region/Residue | Observation | Implication | Reference(s) |
| Residues 116-122 | Contains the core biological activity of the 116-130 fragment. | The N-terminal portion of the peptide is the primary pharmacophore. | oup.comnih.gov |
| Residues 123-130 | Truncation of this C-terminal portion does not abolish activity. | These residues may not be essential for receptor interaction and signaling. | oup.com |
| Leucine (B10760876) at position 119 (Leu-4 of OB3) | Substitution with its D-isomer enhances biological activity. | The conformation around this residue is critical for optimal activity. | nih.gov |
Peptide Synthesis Methodologies for Research Applications
Solid-Phase Peptide Synthesis (SPPS) Techniques for Leptin (116-130) (human)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing synthetic peptides like Leptin (116-130) for research applications. frontiersin.org This method involves covalently attaching the C-terminal amino acid of the target peptide to an insoluble polymer resin. The subsequent amino acids are then added in a stepwise fashion, with each addition involving a deprotection and a coupling step.
The synthesis of overlapping peptide amides corresponding to various regions of the leptin molecule, including the 116-130 fragment, has been described in research aimed at localizing the active domains of the protein. oup.comnih.gov One common approach utilizes Fluorenylmethoxycarbonyl (Fmoc) chemistry. researchgate.net
Key Steps in Fmoc-based SPPS of Leptin (116-130):
Resin Selection: A suitable resin, often a Rink Amide resin, is chosen to yield a C-terminal amide upon cleavage, which is a common modification for synthetic peptides to increase stability.
First Amino Acid Attachment: The C-terminal amino acid of the Leptin (116-130) sequence, with its alpha-amino group protected by an Fmoc group, is coupled to the resin.
Deprotection: The Fmoc protecting group is removed from the alpha-amino group of the resin-bound amino acid, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).
Coupling: The next Fmoc-protected amino acid in the sequence is activated and then coupled to the deprotected amino acid on the resin. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as hydroxybenzotriazole (B1436442) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure).
Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the Leptin (116-130) sequence until the full peptide chain is assembled.
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions.
This systematic process allows for the creation of the desired peptide sequence with high fidelity.
Purification and Characterization Strategies for Research-Grade Peptide
Following synthesis and cleavage from the solid support, the crude peptide product contains the target peptide as well as various impurities, such as truncated sequences, deletion sequences, and byproducts from the cleavage process. Therefore, rigorous purification and characterization are essential to obtain a research-grade product.
Purification:
The primary method for purifying synthetic peptides like Leptin (116-130) is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . researchgate.net This technique separates the target peptide from impurities based on hydrophobicity.
Principle: The crude peptide mixture is dissolved in an aqueous solvent (mobile phase) and passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (e.g., acetonitrile) is applied, causing more hydrophobic molecules to elute later than less hydrophobic ones. Fractions are collected, and those containing the pure peptide are pooled.
For research applications, a purity of >95% or even >98% is often required, which is achievable with RP-HPLC. nih.gov
Characterization:
To confirm the identity and purity of the synthesized Leptin (116-130), several analytical techniques are employed:
Mass Spectrometry (MS): This is a critical tool for verifying the molecular weight of the synthesized peptide. researchgate.net Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are commonly used to obtain a precise mass measurement, confirming that the correct amino acid sequence has been synthesized.
Amino Acid Analysis (AAA): This method determines the amino acid composition of the peptide. researchgate.net The peptide is hydrolyzed into its constituent amino acids, which are then quantified. The resulting ratios are compared to the theoretical composition of Leptin (116-130) to confirm its identity.
Analytical RP-HPLC: This is used to assess the purity of the final product. A small sample of the purified peptide is run on an analytical HPLC column, and the resulting chromatogram should show a single major peak, with the area of this peak relative to the total area of all peaks indicating the purity level.
A certificate of analysis for a research-grade peptide will typically include data from these techniques to validate its quality.
Development of Modified Leptin (116-130) (human) Analogues for Research
To investigate structure-activity relationships and enhance the properties of the native Leptin (116-130) fragment, researchers have developed various modified analogues. nih.gov These modifications can aim to increase biological activity, improve stability, or probe the importance of specific amino acid residues.
One area of investigation has been the substitution of L-amino acids with their D-isoforms. nih.gov A notable example is the development of analogues of a shorter, active core sequence within the 116-130 region, identified as Ser-Cys-Ser-Leu-Pro-Gln-Thr (termed OB3). nih.gov
D-Amino Acid Substitution:
In one study, single-point D-amino acid substitutions were introduced into the OB3 peptide sequence. nih.gov The rationale behind this is that D-amino acids can confer resistance to proteolytic degradation and can also provide insights into the conformational requirements for biological activity. These D-amino acid analogues were synthesized using the solid-phase method and purified to a high degree (>98%). nih.gov
The research found that substituting the leucine (B10760876) at position 4 (Leu-4) with its D-isoform ([D-Leu-4]-OB3) resulted in a statistically significant increase in the weight-reducing effect of the peptide in animal models. nih.gov This suggests that this specific modification enhances the peptide's biological activity.
Other Modifications:
Further research has explored other modifications to create leptin analogues. These can include:
Cyclization: Introducing a cyclic structure can constrain the peptide's conformation, potentially increasing receptor binding affinity and stability.
Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and extending its half-life in circulation. google.com
Fusion Proteins: The Leptin (116-130) fragment has been incorporated into fusion proteins with peptide vectors designed to enhance its transport across the blood-brain barrier. google.com
These synthetic strategies provide powerful tools for developing novel research probes and potential therapeutic leads based on the Leptin (116-130) sequence.
Molecular Interactions and Receptor Binding Mechanisms
Analysis of Binding Affinity and Specificity to Leptin Receptor Isoforms (ObR)
The binding behavior of Leptin (116-130) presents a significant deviation from that of the full-length native hormone, particularly concerning its interaction with the canonical signaling receptor, ObRb.
Research indicates that the biological activities of Leptin (116-130), such as reducing food intake and body weight, may occur through a mechanism that does not involve direct activation of the long-form leptin receptor, ObRb. nih.govresearchgate.net In vitro bioassays have demonstrated that Leptin (116-130) is unable to compete with an alkaline phosphatase-leptin fusion protein for binding to ObR. nih.govresearchgate.netresearchgate.net Furthermore, the peptide fragment did not activate signal transduction via ObRb in vitro. nih.govresearchgate.net Studies involving C57BLKS/J-m db/db mice, which lack functional ObRb receptors, lend further support to this finding. nih.govresearchgate.net In these mice, administration of Leptin (116-130) still produced effects on body weight gain and blood glucose levels, suggesting a mechanism of action independent of ObRb interaction. nih.govresearchgate.net
Given the lack of interaction with ObRb, it has been proposed that the effects of Leptin (116-130) could be mediated by the short isoforms of the leptin receptor (ObRa). researchgate.net While ObRb is predominantly expressed in hypothalamic nuclei regulating body weight, short isoforms are found in various tissues, including brain microvessels, where they are implicated in leptin transport. frontiersin.orgmdpi.com It has been suggested that these short signaling isoforms could be involved in certain leptin-stimulated cellular responses, providing a potential, albeit not fully elucidated, pathway for the action of Leptin (116-130). researchgate.net
Comparative Binding Kinetics of Leptin (116-130) (human) versus Native Leptin
Direct comparative kinetic studies providing specific association or dissociation constants for Leptin (116-130) are not extensively detailed in the literature. However, competition assays offer a qualitative comparison of binding affinity for the ObRb receptor. These experiments consistently show that native leptin effectively binds to ObRb, whereas Leptin (116-130) does not, even at concentrations where the native hormone shows strong binding.
| Compound | Binding to ObRb | Ability to Compete with Native Leptin | Signal Transduction via ObRb |
|---|---|---|---|
| Native Leptin | High Affinity | N/A | Yes |
| Leptin (116-130) (human) | Not Observed/Negligible | No nih.govresearchgate.net | No nih.govresearchgate.net |
This indicates a significantly lower binding affinity of the Leptin (116-130) fragment for the ObRb isoform compared to the full-length protein. nih.gov
Identification of Critical Amino Acid Residues for Receptor Recognition within Leptin (116-130) (human)
Despite its apparent lack of interaction with ObRb, the 116-130 peptide fragment has been identified as one of the most biologically active sequences when mapping the entire leptin molecule for effects on energy balance. frontiersin.orgfrontiersin.orgoup.com Further analysis has pinpointed a smaller, essential region within this fragment. Studies involving C-terminal truncation of the 116-130 peptide indicated that the first seven amino acids, corresponding to the sequence 116-122, are crucial for its activity. mdpi.comfrontiersin.org This seven-amino-acid analog was termed "OB3". frontiersin.org Within this shorter sequence, a specific leucine (B10760876) residue was identified as being critical for its biological function. frontiersin.org
| Sequence/Residue | Position (in full Leptin) | Sequence | Reported Importance |
|---|---|---|---|
| Essential Region (OB3) | 116-122 | Ser-Cys-Ser-Leu-Pro-Gln-Thr | Identified as the core sequence essential for the peptide's activity. mdpi.comfrontiersin.org |
| Critical Residue | 119 (Position 4 of OB3) | L-Leucine | Identified via alanine (B10760859) substitution as critical for the activity of the OB3 peptide. frontiersin.org |
The replacement of this L-Leucine with its D-isomer was shown to enhance the peptide's potency, suggesting this position is a key determinant of the fragment's biological efficacy. mdpi.comfrontiersin.org
Intracellular Signaling Cascades and Downstream Molecular Mechanisms
Activation Profiles of Key Signaling Pathways (e.g., JAK-STAT, MAPK, PI3K/Akt)
Leptin (116-130) and its analogs have been demonstrated to activate several critical signaling pathways that are also engaged by full-length leptin. researchgate.net The primary cascades involved are the Janus kinase/signal transducer and activator of transcription (JAK-STAT), the mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
JAK-STAT Pathway: This is a principal pathway for leptin signaling. endocrine.org Activation typically begins with leptin binding to its receptor, leading to the activation of associated Janus kinases (JAKs), particularly JAK2. nih.govaacrjournals.org JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for STAT proteins, primarily STAT3. endocrine.orgmdpi.commdpi.com Once docked, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene transcription. mdpi.com A biologically active analog of Leptin (116-130), known as [D-Leu-4]-OB3, has been shown to specifically induce the phosphorylation of STAT3 at both Serine-727 and Tyrosine-705 residues in a concentration-dependent manner, confirming the activation of this pathway. frontiersin.org
MAPK Pathway: The MAPK cascade, which includes the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is involved in cellular processes like proliferation and differentiation. nih.gov Leptin can trigger this pathway through the phosphorylation of the leptin receptor at Tyrosine 985, which recruits SH2-containing protein tyrosine phosphatase 2 (SHP2). nih.govimrpress.com SHP2 then activates the MAPK cascade. Studies on the leptin mimetic [D-Leu-4]-OB3 have confirmed its ability to induce the phosphorylation of ERK1/2, indicating that Leptin (116-130) engages this signaling route. frontiersin.org
PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial mediator of leptin's metabolic effects and exhibits significant crosstalk with insulin (B600854) signaling. nih.govmdpi.comaem-sbem.com Activation can occur when JAK2 phosphorylates insulin receptor substrate (IRS) proteins, which then recruit and activate PI3K. nih.govahajournals.org PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream kinases like Akt. nih.gov Research demonstrates that the Leptin (116-130) analog, [D-Leu-4]-OB3, induces the phosphorylation of the p85 subunit of PI3K, verifying the activation of this cascade. frontiersin.org Furthermore, the neuroprotective actions of Leptin (116-130) have been linked to signaling via PI3-kinase. st-andrews.ac.uk
| Signaling Pathway | Key Molecules Activated by Leptin (116-130) or its Analogs | Primary Downstream Effect |
|---|---|---|
| JAK-STAT | JAK2, STAT3 (Phosphorylation at Tyr-705 and Ser-727) | Modulation of gene transcription |
| MAPK | SHP2, ERK1/2 (Phosphorylation) | Regulation of cell proliferation and differentiation |
| PI3K/Akt | IRS, PI3K (p85 subunit phosphorylation), Akt | Metabolic regulation, cell survival, protein synthesis |
Modulation of Gene Expression and Protein Synthesis by Leptin (116-130) (human)
By activating transcription factors such as STAT3, Leptin (116-130) directly influences the expression of target genes. mdpi.com The translocation of phosphorylated STAT3 to the nucleus initiates the transcription of genes that mediate many of leptin's primary functions. mdpi.com
One of the key genes regulated by leptin signaling is the suppressor of cytokine signaling 3 (SOCS3). mdpi.commdpi.com SOCS3 is part of a negative feedback loop that attenuates the leptin signal. mdpi.com While direct regulation of SOCS3 by the 116-130 fragment specifically is an area for further research, the activation of STAT3 strongly implies a similar regulatory role. frontiersin.org
Furthermore, research has shown that Leptin (116-130) can directly modulate the expression of the leptin receptor itself. In rat adrenal gland tissue, the active leptin fragment, leptin (116-130) amide, was found to cause a dose-dependent down-regulation of leptin receptor (Ob-R) mRNA expression. nih.gov This indicates a direct influence of the peptide on gene transcription to regulate cellular sensitivity to leptin.
The activation of the PI3K/Akt and MAPK pathways also contributes to the regulation of protein synthesis and gene expression. These pathways can influence the activity of other transcription factors and regulators of translation, contributing to cellular responses such as synaptic plasticity, where the synthesis of new proteins is essential for long-term changes in synaptic strength. dundee.ac.uk
Interplay with Other Signaling Molecules and Regulatory Networks
The signaling cascades initiated by Leptin (116-130) are not isolated but are part of a complex and interconnected cellular network.
Crosstalk with Insulin Signaling: A significant point of interplay occurs with the insulin signaling pathway, primarily through the PI3K/Akt cascade. nih.govnih.gov Both leptin and insulin can activate PI3K, making it a critical node for integrating signals related to energy status and glucose metabolism. mdpi.com The ability of Leptin (116-130) analogs to activate the p85 subunit of PI3K suggests that this fragment participates in this adipoinsular axis. frontiersin.org
Negative Feedback Regulation: Leptin signaling is tightly controlled by negative feedback mechanisms. The induction of SOCS3 expression following STAT3 activation is a primary example. nih.govmdpi.comnih.gov SOCS3 can inhibit signaling by binding to phosphorylated JAK proteins or the leptin receptor itself, thus dampening the cellular response to leptin. aacrjournals.orgnih.gov
Interaction with PTEN: The actions of Leptin (116-130) on synaptic function involve interplay with the phosphatase and tensin homolog (PTEN), a key negative regulator of the PI3K/Akt pathway. st-andrews.ac.uk Studies have shown that Leptin (116-130) promotes the trafficking of AMPA receptors to hippocampal synapses through the inhibition of PTEN. st-andrews.ac.uk This demonstrates a specific molecular interaction where the peptide modulates the activity of a key regulatory enzyme to influence downstream cellular events.
Hypothalamic Neuropeptide Regulation: In the hypothalamus, leptin signaling influences neurons that produce key appetite-regulating neuropeptides. frontiersin.orgnih.gov It stimulates anorexigenic neurons that synthesize pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART), while inhibiting orexigenic neurons that produce neuropeptide Y (NPY) and agouti-related peptide (AgRP). frontiersin.orgnih.gov By activating the same core signaling pathways, Leptin (116-130) is believed to participate in this complex neural network to control energy balance. frontiersin.org
Biological Activities and Physiological Effects in Pre Clinical Models
Metabolic Regulatory Effects in Animal Models
The leptin fragment (116-130) has demonstrated notable effects on metabolic regulation in various animal models of obesity and diabetes.
Research in genetically obese and diabetic mouse models has highlighted the potent glucose-lowering effects of Leptin (116-130). In both ob/ob mice, which are deficient in leptin, and db/db mice, which have a defective leptin receptor, administration of the Leptin (116-130) fragment has been shown to effectively reduce elevated blood glucose levels. oup.comnih.gov This suggests that the peptide can exert its influence on glucose metabolism, at least in part, through pathways that may be independent of the long-form leptin receptor, which is dysfunctional in db/db mice. nih.gov
The impact of Leptin (116-130) on lipid metabolism in animal models is primarily inferred from its significant effects on body weight and food intake. In studies using female C57BL/6J ob/ob mice, intraperitoneal administration of Leptin (116-130) resulted in a marked reduction in body weight gain and a decrease in food consumption. nih.govoup.com For instance, over a 28-day period, mice treated with Leptin (116-130) were reported to be 3.4% lighter than their initial weight, while vehicle-treated control mice were significantly heavier. oup.com This reduction in adiposity, driven by decreased caloric intake and subsequent weight loss, inherently points to a significant modulation of lipid metabolism. However, direct studies detailing the specific effects of the Leptin (116-130) fragment on lipolysis or fatty acid oxidation are not extensively available in the current literature.
The influence of Leptin (116-130) on energy expenditure remains an area requiring more direct investigation. While the full leptin molecule is known to increase energy expenditure, research on the 116-130 fragment is less clear. One study that examined a smaller, related synthetic peptide derived from the 116-122 sequence, named OB3, found that neither it nor its more potent analog had any apparent effect on thermogenesis in ob/ob mice. oup.com As thermogenesis is a key component of energy expenditure, this finding suggests that the mechanisms by which Leptin (116-130) reduces body weight may be more strongly linked to its effects on food intake rather than a direct stimulation of metabolic rate.
Neuroendocrine Modulation in Animal Models
Leptin (116-130) has been shown to exert significant influence over the neuroendocrine system, particularly in the regulation of hypothalamic and pituitary functions in animal models.
While the full-length leptin molecule is a well-established regulator of hypothalamic neuropeptides, with inhibitory effects on the orexigenic Neuropeptide Y (NPY) and stimulatory effects on the anorexigenic pro-opiomelanocortin (POMC) neurons, there is a lack of direct scientific evidence specifically detailing the effects of the Leptin (116-130) fragment on the expression of these neuropeptides. One study did note that the stimulatory effects of leptin on Growth Hormone (GH) secretion are suggested to be mediated through an inhibition of NPY release, and that leptin reduced the expression of hypothalamic NPY mRNA. karger.com However, this study was discussing the effects of the native leptin molecule, and further research is required to determine if the 116-130 fragment shares these specific regulatory actions on hypothalamic NPY and POMC pathways.
The effects of Leptin (116-130) on pituitary hormone secretion have been a subject of detailed investigation, revealing contrasting effects between in vivo and in vitro models.
In Vivo Effects:
In fasted adult male rats, intracerebroventricular (i.c.v.) administration of Leptin (116-130) has been demonstrated to stimulate the secretion of both Luteinizing Hormone (LH) and Prolactin (PRL). karger.comnih.gov A key study provided quantitative data showing that the peptide significantly increased the frequency and amplitude of LH pulses, as well as mean LH levels. nih.gov Similarly, the frequency of PRL pulses, mean PRL levels, and net PRL secretion were all significantly elevated following the administration of the leptin fragment. nih.gov These findings suggest a central mechanism of action where the peptide influences the hypothalamic-pituitary axis to promote the release of these hormones.
Interactive Data Table: In Vivo Effects of Leptin (116-130) on LH and PRL Secretion in Fasted Male Rats
| Parameter | Control Group (Saline) | Leptin (116-130) Treated Group |
| Luteinizing Hormone (LH) | ||
| Pulse Frequency (/150 min) | 1.20 ± 0.37 | 2.0 ± 0.26 |
| Mean LH Level (ng/ml) | 0.07 ± 0.03 | 0.24 ± 0.06 |
| Pulse Amplitude (ng/ml) | 0.10 ± 0.05 | 0.33 ± 0.10 |
| Net Secretion (AUC; ng/ml/150 min) | 9 ± 3.9 | 36 ± 8.5 |
| Prolactin (PRL) | ||
| Pulse Frequency (/150 min) | 1.33 ± 0.21 | 2.83 ± 0.48 |
| Mean PRL Level (ng/ml) | 5.89 ± 0.51 | 13.02 ± 0.92 |
| Net Secretion (AUC; ng/ml/150 min) | 658 ± 46 | 1625 ± 171 |
Data sourced from Gonzalez et al. (1999). nih.gov
In Vitro Effects:
Immunomodulatory and Anti-inflammatory Properties in Research Models
The full leptin protein is recognized as a significant regulator of the immune system, structurally similar to pro-inflammatory cytokines like IL-6 and IL-12. nih.gov It generally promotes a pro-inflammatory environment by polarizing T-helper (Th) cells towards a Th1 phenotype, which increases the production of inflammatory cytokines such as TNF-α and IFN-γ. scielo.brmdpi.com Leptin can stimulate the proliferation and activation of monocytes and macrophages, further contributing to inflammatory responses. scielo.brmdpi.com In states of leptin deficiency, the immune system can be compromised, highlighting its role in maintaining immune homeostasis. jacc.orgbenthamscience.com
While the immunomodulatory role of the parent leptin molecule is well-documented, research into the specific effects of the Leptin (116-130) fragment is less extensive. The broader protein is known to modulate T-cell immune responses. oup.com However, some studies on the full leptin molecule suggest its effects can be context-dependent, with certain signaling pathways leading to an anti-inflammatory profile in specific tissues like the gastrocnemius muscle in rats. mdpi.com This is associated with the activation of insulin (B600854) signaling targets and a reduction in NEFA content, which correlates with a decrease in muscle inflammation parameters. mdpi.com The specific immunomodulatory and anti-inflammatory activities of the Leptin (116-130) fragment itself remain an area requiring more focused investigation to distinguish its properties from the full-length protein.
Table 1: Research Findings on Immunomodulatory and Anti-inflammatory Properties
| Research Model | Key Findings |
|---|---|
| General review | Full-length leptin is structurally related to pro-inflammatory cytokines and is upregulated by TNF-α and IL-6. nih.gov |
| Review of immune effects | Leptin polarizes T-helper cells to a Th1 (pro-inflammatory) phenotype and stimulates macrophages to produce inflammatory cytokines (TNF-α, IL-1, IL-6). scielo.br |
| Male Rats (Central Infusion) | Chronic central infusion of full-length leptin promoted an anti-inflammatory cytokine profile in the gastrocnemius muscle, associated with activation of insulin signaling. mdpi.com |
| General review | Leptin deficiency is linked to impaired immune capabilities, connecting nutritional status to the pro-inflammatory Th1 immune response. benthamscience.com |
Other Investigated Biological Roles in Research Models
Angiogenesis Research
Angiogenesis, the formation of new blood vessels, is a complex process influenced by numerous factors. The full-length leptin protein has been identified as a pro-angiogenic factor in multiple pre-clinical studies. benthamscience.comuni-osnabrueck.de Research has shown that leptin receptors are present on human endothelial cells, and the hormone can induce angiogenesis both in vitro and in vivo. uni-osnabrueck.de
The mechanisms behind leptin's pro-angiogenic activity include the upregulation of vascular endothelial growth factor (VEGF) and its receptor, VEGFR2. nih.govnih.gov Leptin can also stimulate the proliferation and differentiation of endothelial cells. semanticscholar.org Furthermore, it promotes the synthesis and secretion of proteases and adhesion molecules necessary for angiogenic processes. semanticscholar.org While the pro-angiogenic signature of the parent leptin molecule is well-established in various contexts, including tumor growth, specific studies isolating the angiogenic potential of the Leptin (116-130) fragment are not detailed in the available research.
Table 2: Research Findings on Angiogenesis
| Research Model | Key Findings |
|---|---|
| Endothelial Cells | Full-length leptin induces proliferation and angiogenic differentiation of endothelial cells. semanticscholar.org |
| Cancer Models | Leptin signaling increases the levels of VEGF and VEGFR2 in cancer cells. nih.gov |
| General review | Leptin receptors are expressed on human endothelial cells, and leptin induces angiogenesis in vitro and in vivo. uni-osnabrueck.de |
| General review | Leptin is involved in angiogenesis, among other pleiotropic effects like hematopoiesis and immune function. benthamscience.com |
Cellular Proliferation Studies
The effect of Leptin (116-130) on cellular proliferation has been investigated in different preclinical models, yielding varied results depending on the cell type and context.
In studies using cultured rat adrenocortical cells, the Leptin (116-130) fragment was found to be ineffective at modulating cell proliferation. ingentaconnect.com This was in contrast to other leptin fragments, such as 26-39, which enhanced proliferation, and fragments 150-167 and 93-105, which showed dose-dependent proliferogenic and antiproliferogenic effects. ingentaconnect.com Conversely, other research has reported that Leptin (116-130) enhances proliferative activity in the immature rat adrenal cortex. oup.com
In the context of cancer cell lines, research on human glioblastoma cells (U-87 MG and T98G) showed that a related peptide, OB3 (corresponding to amino acid residues 116-122), could block the proliferation-promoting effects of full-length leptin. nih.gov This suggests a potential antagonistic role in certain cellular environments. The parent leptin molecule is known to induce proliferation in various cell types, including hemopoietic cells and pancreatic β-cells. oup.com These findings indicate that the biological activity of Leptin (116-130) regarding cellular proliferation is highly specific to the biological system being studied.
Table 3: Research Findings on Cellular Proliferation
| Research Model | Key Findings |
|---|---|
| Cultured Rat Adrenocortical Cells | Leptin (116-130) was ineffective in modulating the proliferation of these cells. ingentaconnect.com |
| Immature Rat Adrenal Cortex | Leptin (116-130) was reported to enhance proliferative activity. oup.com |
| Human Glioblastoma Cells | A related peptide derived from the 116-122 sequence (OB3) abrogated leptin-promoted proliferation. nih.gov |
| Porcine Skeletal Myoblasts | The full-length leptin protein was found to promote proliferation in these cells. oup.com |
Compound List
| Compound Name |
|---|
| Leptin (116-130) (human) |
| Leptin |
| Leptin (26-39) |
| Leptin (93-105) |
| Leptin (150-167) |
| OB3 |
| Acetyl Co-A carboxylase |
| Insulin |
| Interferon-gamma (IFN-γ) |
| Interleukin-1 (IL-1) |
| Interleukin-6 (IL-6) |
| Interleukin-12 (IL-12) |
| Tumor Necrosis Factor-alpha (TNF-α) |
In Vitro and in Vivo Research Models for Leptin 116 130 Human Investigation
Cellular Models for Studying Peptide Activity and Signaling
A range of cell-based assays are employed to investigate the molecular and cellular effects of Leptin (116-130). These in vitro models provide a controlled environment to dissect specific signaling cascades and cellular responses.
Human neuroblastoma SH-SY5Y cells are frequently used to study the neuroprotective properties of Leptin (116-130). Research has shown that this peptide fragment can protect these cells from amyloid-β-induced toxicity, a hallmark of Alzheimer's disease. These studies often involve the analysis of key signaling pathways, such as the STAT3 and PI3-kinase pathways, to understand the mechanisms behind the observed neuroprotection.
Primary cultured hippocampal neurons are another vital model for investigating the effects of Leptin (116-130) on synaptic function. These neurons allow for the detailed examination of processes like AMPA receptor trafficking and synaptic plasticity, which are critical for learning and memory. Studies using these models have demonstrated that Leptin (116-130) can modulate these synaptic mechanisms, suggesting its potential role in cognitive function.
Historically, cell lines like HEK293 (Human Embryonic Kidney 293) and COS (monkey kidney fibroblast-like) cells have been utilized in broader leptin signaling research. These cells are often transfected to express specific leptin receptor isoforms, allowing for the study of receptor binding and activation. However, a notable limitation of these models is the potential for overexpression of signaling molecules, which may not accurately reflect physiological conditions. nih.gov
To address the limitations of traditional cell lines, immortalized adult mouse hypothalamus (AMH) cells have been developed. These cells provide a more physiologically relevant in vitro system for studying leptin resistance and the signaling pathways involved in energy homeostasis.
Furthermore, the influence of leptin and its fragments on cell proliferation and signaling has been investigated in various cancer cell lines. These include ovarian cancer cells (OVCAR-3, CaOV-3, and HOSEpiC), hepatocellular carcinoma cells (HepG2 and Hep3B), and testicular seminoma cells (TCam-2), providing insights into the peptide's potential role in oncology.
Table 1: Cellular Models for Leptin (116-130) Research
| Cell Line | Cell Type | Key Research Applications |
| SH-SY5Y | Human Neuroblastoma | Neuroprotection, STAT3 and PI3-kinase signaling pathways |
| Primary Hippocampal Neurons | Rodent Neurons | Synaptic plasticity, AMPA receptor trafficking |
| HEK293 | Human Embryonic Kidney | Leptin receptor binding and signaling (historical) |
| COS | Monkey Kidney Fibroblast-like | Leptin receptor binding and signaling (historical) |
| AMH | Immortalized Mouse Hypothalamus | Leptin resistance, energy homeostasis signaling |
| OVCAR-3, CaOV-3, HOSEpiC | Human Ovarian (Cancer) | Cancer cell proliferation and signaling |
| HepG2, Hep3B | Human Hepatocellular Carcinoma | Cancer cell proliferation and signaling |
| TCam-2 | Human Testicular Seminoma | Cancer cell proliferation and signaling |
Rodent Models (e.g., ob/ob, db/db mice, Wistar rats) for Pre-clinical Evaluation
Genetically modified and standard rodent models are indispensable for the pre-clinical evaluation of Leptin (116-130) in a whole-organism context. These models allow for the assessment of the peptide's effects on complex physiological processes.
The C57BL/6J ob/ob mouse is a widely used model of obesity and type 2 diabetes due to a mutation in the gene encoding leptin, rendering them leptin-deficient. Studies have shown that administration of Leptin (116-130) to these mice can lead to reductions in body weight, food intake, and blood glucose levels. scispace.comnih.govbioprocessonline.com This model is crucial for investigating the peptide's potential as a therapeutic agent for metabolic disorders.
The C57BLKS/J-m db/db mouse model carries a mutation in the leptin receptor gene, leading to leptin resistance. This model is instrumental in dissecting the mechanism of action of Leptin (116-130). Research using db/db mice has suggested that the effects of this peptide may not be solely mediated through the long-form of the leptin receptor, as it still elicits biological responses in these animals. scispace.comnih.gov
Wistar rats are a standard outbred rat strain used in a variety of physiological and pharmacological studies. In the context of Leptin (116-130) research, Wistar rats have been used to investigate the peptide's effects on the neuroendocrine system. For instance, studies have demonstrated that intracerebroventricular administration of Leptin (116-130) can stimulate the secretion of prolactin and luteinizing hormone in fasted male Wistar rats. frontiersin.org Furthermore, Wistar rats fed a high-fat diet are used as a model to study the impact of Leptin (116-130) on glucose and insulin (B600854) levels in the context of diet-induced obesity.
Table 2: Rodent Models in Leptin (116-130) Research
| Rodent Model | Key Characteristics | Research Focus |
| C57BL/6J ob/ob mice | Leptin-deficient, obese, diabetic | Effects on body weight, food intake, glucose metabolism |
| C57BLKS/J-m db/db mice | Leptin receptor-deficient, leptin-resistant | Mechanism of action, receptor-independent effects |
| Wistar rats | Outbred rat strain | Neuroendocrine effects, hormone secretion, diet-induced obesity |
Methodological Considerations and Experimental Design for Robust Research
To ensure the validity and reproducibility of research on Leptin (116-130), meticulous attention to methodological details and experimental design is essential.
A critical first step is the thorough characterization of the synthetic peptide . This includes verifying its identity, purity, and stability to ensure that the observed biological effects are attributable to the intended compound. The complexity of peptides requires specialized analytical techniques to detect impurities and degradation products.
The choice of animal model is a crucial decision that should be based on the specific research question. While genetically modified models like ob/ob and db/db mice are valuable for studying specific pathways, their relevance to the general human condition of obesity and diabetes, which is often not caused by single-gene mutations, must be carefully considered. nih.gov
Proper experimental design is paramount for minimizing bias and ensuring statistically sound results. This includes the use of appropriate control groups (e.g., vehicle-treated animals), randomization of animals to treatment groups, and blinding of investigators to the treatment allocation. Determining the optimal sample size is also critical to ensure that the study is sufficiently powered to detect meaningful effects without using an excessive number of animals.
The route of administration can significantly influence the pharmacokinetic and pharmacodynamic properties of the peptide. Common routes used in preclinical studies of Leptin (116-130) include intraperitoneal and intracerebroventricular injections. The choice of route should be justified based on the intended target and the desired systemic or central nervous system exposure.
Bioanalytical method validation is necessary for the accurate quantification of the peptide in biological matrices. Reliable assays are crucial for understanding the peptide's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the potential for immunogenicity of the peptide should be considered, as the development of anti-drug antibodies can impact its efficacy and safety.
Finally, a comprehensive assessment of potential toxicity is an integral part of preclinical evaluation. This involves monitoring for any adverse effects and conducting toxicological studies to establish a safety profile for the peptide.
By adhering to these methodological considerations, researchers can generate high-quality, reliable data that will facilitate the translation of preclinical findings on Leptin (116-130) to potential clinical applications.
Development and Characterization of Peptide Analogues and Derivatives
Rational Design and Synthesis of Modified Leptin (116-130) Peptides
The rational design of modified Leptin (116-130) peptides began with efforts to identify the minimal sequence required for biological activity. Through the synthesis and testing of a series of truncated peptide analogues, researchers determined that the activity of the full Leptin (116-130) sequence resides primarily within the N-terminal amino acid residues 116-122. oup.com This shorter, seven-amino-acid peptide, with the sequence Ser-Cys-Ser-Leu-Pro-Gln-Thr, was named OB3. oup.comdundee.ac.uk
To further refine the structure and enhance potency, a common strategy in peptide design, D-amino acid substitution, was employed. oup.com This technique involves systematically replacing the naturally occurring L-amino acids with their D-isomers to introduce conformational constraints and potentially increase resistance to enzymatic degradation. researchgate.net An alanine (B10760859) scan, where each amino acid is replaced one by one with alanine, was used to identify residues critical for bioactivity. researchgate.net This led to the key finding that the Leucine (B10760876) residue at position 4 of the OB3 peptide was crucial for its function. researchgate.net
Based on this, a significant analogue, [D-Leu-4]-OB3, was synthesized by replacing the L-Leucine at this position with its D-isomer. oup.comdundee.ac.uk This single point substitution resulted in a more potent peptide analogue. oup.comdundee.ac.uk The synthesis of these peptides, including OB3 and its D-amino acid analogues, is typically achieved through the solid-phase peptide synthesis (SPPS) method. dundee.ac.uk
| Peptide Name | Sequence/Modification | Significance |
|---|---|---|
| Leptin (116-130) | Original 15-amino acid fragment | Identified as a biologically active region of the full leptin protein. nih.gov |
| OB3 | Corresponds to Leptin (116-122): Ser-Cys-Ser-Leu-Pro-Gln-Thr | Identified as the core active sequence of Leptin (116-130). oup.comfrontiersin.org |
| [D-Leu-4]-OB3 | D-Leucine substitution at position 4 of the OB3 sequence | Demonstrated a significant increase in potency compared to OB3. oup.comdundee.ac.uk |
Strategies for Enhancing Peptide Stability and Bioactivity
A primary challenge in the development of therapeutic peptides is their inherent instability and rapid degradation in biological systems. For Leptin (116-130) and its analogues, several strategies have been explored to enhance stability and, consequently, bioactivity.
The most prominently documented strategy for this specific peptide is D-amino acid substitution . The creation of [D-Leu-4]-OB3 was a direct result of this approach, aimed at increasing resistance to proteolysis and improving potency. researchgate.net By inverting the configuration of the leucine residue, the peptide's backbone is altered, making it a poorer substrate for many common proteases while enhancing its biological effect. oup.com Research showed that while most D-amino acid substitutions in the OB3 sequence reduced efficacy, the specific substitution at the Leu-4 position led to a 2.6-fold increase in its weight-reducing effect in animal models. oup.comdundee.ac.uk
Other general strategies applicable to enhancing peptide stability, though not all extensively documented specifically for Leptin (116-130), include:
PEGylation : The covalent attachment of polyethylene (B3416737) glycol (PEG) polymers to a peptide can increase its hydrodynamic size, which in turn can reduce renal clearance and protect it from enzymatic degradation, thereby extending its circulating half-life. doi.org
pH Optimization and Buffer Selection : Formulating peptides in an aqueous solution at an optimal pH and with appropriate buffering agents is a fundamental strategy to prevent chemical degradation pathways such as deamidation and oxidation. mdpi.comnih.gov
Cyclization : Introducing conformational constraints through cyclization can make peptides less susceptible to exopeptidases and can lock the peptide into a more bioactive conformation. oup.com
These strategies are crucial for transforming promising peptide fragments into viable research tools and potential therapeutic candidates by overcoming their inherent pharmacokinetic limitations. oup.com
Evaluation of Targeted Delivery Systems for Research Applications
Effective delivery of peptide analogues to their site of action is critical for their use in research. For Leptin (116-130) and its derivatives, which have central nervous system targets, crossing the blood-brain barrier (BBB) is a significant hurdle. doi.org Various delivery systems have been evaluated in preclinical research to overcome this and other delivery challenges.
Intranasal Delivery : This non-invasive route offers a potential pathway for direct nose-to-brain delivery, bypassing the BBB. nih.govmdpi.com Research has shown that intranasal administration of mouse [D-Leu-4]-OB3 can effectively improve energy balance and glycemic control in leptin-resistant mouse models. doi.org To facilitate this, transmucosal absorption enhancement agents, such as Intravail®, have been utilized in formulations. doi.org
Systemic Injections : Intraperitoneal (IP) injection is a common delivery method used in animal studies to evaluate the systemic effects of these peptides. researchgate.netfrontiersin.org This route ensures that the peptide enters circulation, although it does not specifically target the brain and relies on the peptide's intrinsic ability to cross the BBB.
Oral Delivery : Oral administration is generally challenging for peptides due to enzymatic degradation in the gastrointestinal tract and poor absorption. However, research has explored the oral delivery of [D-Leu-4]-OB3 formulated with absorption enhancers like Intravail® in animal models. doi.org
Development of BBB Transport Vectors : To specifically enhance brain uptake, researchers have patented the design of conjugated molecules. doi.orgfrontiersin.org These systems involve attaching a peptide vector, capable of improving transport across the BBB, to a leptin fragment such as 116-130. frontiersin.org These efforts aim to create new leptin agonists with improved permeability into the central nervous system for research into centrally-mediated metabolic effects. frontiersin.org
| Delivery System | Description | Research Application/Purpose |
|---|---|---|
| Intranasal | Administration via the nasal passages, often with absorption enhancers (e.g., Intravail®). | To achieve non-invasive, direct nose-to-brain delivery and bypass the blood-brain barrier. doi.org |
| Intraperitoneal Injection | Systemic administration into the peritoneal cavity. | Standard preclinical method to study systemic effects on energy balance and metabolism. researchgate.netfrontiersin.org |
| Oral | Administration by mouth, formulated with agents to protect against degradation and enhance absorption. | Investigated as a more convenient, non-invasive alternative to injections in animal models. doi.org |
| Peptide-Vector Conjugates | Leptin fragment is chemically linked to a molecule designed to facilitate transport across the BBB. | To specifically enhance delivery to the central nervous system for studying centrally-mediated effects. frontiersin.org |
Pre Clinical Investigative Paradigms and Potential Research Avenues
Exploration in Metabolic Dysfunction Models (e.g., Obesity, Insulin (B600854) Resistance)
The fragment Leptin (116-130) and its derivatives have been a focal point in the investigation of metabolic disorders such as obesity and insulin resistance. Studies utilizing genetically obese and diabetic mouse models have provided insights into the peptide's potential metabolic regulatory functions.
Initial research identified a domain between amino acid residues 106 and 140 of leptin as having biological activity. frontiersin.org Among the peptides from this region, the fragment encompassing amino acids 116-130 was found to be the most active in reducing body weight gain and food intake in leptin-deficient female ob/ob mice. frontiersin.org
Subsequent investigations using mouse models of genetic obesity and diabetes (ob/ob and db/db mice) have further detailed these effects. Intraperitoneal administration of Leptin (116-130) was reported to reduce the rate of body weight gain and significantly lower blood glucose levels. nih.govtargetmol.comoup.com For instance, in female C57BL/6J ob/ob mice, the peptide led to reduced food intake and significant weight loss. nih.gov Interestingly, in db/db mice, which lack the long-form leptin receptor (OB-Rb), the peptide still reduced body weight gain and blood glucose, suggesting a mechanism of action that may not require this specific receptor isoform. nih.govoup.comresearchgate.net This finding is supported by in vitro bioassays which showed that Leptin (116-130) was unable to activate signal transduction via the OB-Rb receptor. nih.govresearchgate.net
Further research led to the development of smaller, modified peptides based on the 116-130 sequence. A synthetic peptide amide corresponding to residues 116-122, named OB3, was found to contain the minimal active epitope. oup.com A modified version, [D-Leu-4]-OB3, demonstrated increased potency in reducing body weight. oup.com These synthetic peptides are being explored for their potential to overcome the limitations of using the full-sized leptin protein, such as leptin resistance, a condition where obese individuals exhibit high levels of circulating leptin but are insensitive to its effects. mdpi.comnih.gov
Table 1: Effects of Leptin (116-130) in Pre-clinical Models of Metabolic Dysfunction
| Model System | Peptide | Observed Effects | Putative Mechanism |
| C57BL/6J ob/ob mice | Leptin (116-130) | Reduced food intake and body weight gain. frontiersin.orgnih.gov | Mimics some effects of leptin on energy balance. oup.com |
| C57BLKS/J-m db/db mice | Leptin (116-130) | Reduced body weight gain and blood glucose levels. nih.govoup.com | Action may be independent of the long-form leptin receptor (OB-Rb). nih.govresearchgate.net |
| C57BL/6J ob/ob mice | OB3 ([D-Leu-4]-OB3) | Reduced body weight gain, food/water intake; normalized blood glucose. oup.com | Mimics some effects of leptin on energy balance and glucose homeostasis. oup.com |
Investigation in Inflammatory and Immune-Related Research Contexts
The parent molecule, leptin, is recognized not only as a hormone but also as a cytokine that plays a role in inflammation and immunity. frontiersin.orgnih.gov Elevated leptin levels in obesity are thought to contribute to a state of low-grade chronic inflammation, which is a risk factor for various diseases. nih.govnih.govmdpi.com Leptin can promote the secretion of pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.orgnih.gov
Research into Leptin (116-130) and its derivatives is exploring whether these fragments retain or modulate the inflammatory properties of the full-length protein. There is evidence to suggest that certain derivatives may have anti-inflammatory effects in specific contexts. For example, in hepatocellular carcinoma (HCC) cell lines, the leptin-peptide derivative OB3 and its more potent analog, [D-Leu-4]-OB3, were found to suppress the expression of pro-inflammatory genes. mdpi.com This suggests a divergence from the typically pro-inflammatory role of the parent leptin molecule.
The involvement of leptin in autoimmune diseases has also been documented, with elevated levels potentially contributing to immune hyperactivity. nih.govmdpi.com While direct studies on Leptin (116-130) in autoimmune models are less common, its potential to modulate inflammatory pathways suggests a possible avenue for future investigation in these contexts. The peptide has been noted to affect adrenal steroid secretion, which can have immunomodulatory consequences. spandidos-publications.com
Table 2: Inflammatory and Immune-Related Research Findings for Leptin (116-130) and Derivatives
| Research Context | Peptide/Derivative | Key Findings | Reference |
| Hepatocellular Carcinoma (HCC) Cells | OB3, [D-Leu-4]-OB3 | Suppressed expression of pro-inflammatory genes. | mdpi.com |
| General Inflammation | Leptin (parent molecule) | Acts as a pro-inflammatory cytokine, promoting TNF-α and IL-6. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Autoimmunity | Leptin (parent molecule) | Elevated levels linked to increased susceptibility and severity of autoimmune diseases. nih.govmdpi.com | nih.govmdpi.com |
Role in Neurobiological Research and Cognitive Function Studies
A significant area of pre-clinical investigation for Leptin (116-130) is in neurobiology, particularly concerning its effects on cognitive function and its potential as a neuroprotective agent. nih.govnih.gov Numerous studies have demonstrated that this fragment can replicate the beneficial effects of the full leptin molecule on the brain. nih.govmdpi.comfrontiersin.org
In hippocampal-dependent memory tests, administration of Leptin (116-130) has been shown to enhance performance in episodic-like memory tasks in rodents. nih.govnih.govmdpi.com This cognitive-enhancing effect is linked to the peptide's influence on synaptic plasticity, a cellular mechanism underlying learning and memory. nih.govfrontiersin.org Specifically, Leptin (116-130) has been found to promote the trafficking of AMPA receptors to synapses and to facilitate activity-dependent hippocampal long-term potentiation (LTP). nih.govnih.govmdpi.commdpi.com
Furthermore, Leptin (116-130) has demonstrated significant neuroprotective properties in pre-clinical models of Alzheimer's disease (AD). nih.govnih.govmedchemexpress.com It has been shown to prevent hippocampal synaptic disruption and neuronal cell death caused by amyloid-β (Aβ) toxicity. nih.govnih.govfrontiersin.org The fragment can reverse the detrimental effects of Aβ on synaptic plasticity, blocking Aβ's ability to inhibit LTP. mdpi.comfrontiersin.org These findings have spurred further research into even smaller, derived peptides, with certain six-amino acid hexamers from the 116-130 sequence also showing the ability to replicate these neuroprotective and cognitive-enhancing actions. mdpi.comnih.gov
Table 3: Summary of Leptin (116-130) Effects in Neurobiological Research
| Research Area | Model System | Key Findings |
| Cognitive Enhancement | Rodent behavioral models | Enhanced performance in episodic-like memory tasks. nih.govmdpi.com |
| Synaptic Plasticity | Hippocampal slices (rat) | Promotes AMPA receptor trafficking to synapses. nih.govnih.govmdpi.com Facilitates NMDA receptor-dependent LTP. nih.gov |
| Neuroprotection | In vitro/in vivo models of amyloid toxicity | Prevents Aβ-induced hippocampal synaptic disruption and neuronal cell death. nih.govnih.govfrontiersin.org Reverses Aβ inhibition of hippocampal LTP. mdpi.comfrontiersin.org |
Potential in Cancer Research Mechanisms
While full-length leptin is often implicated as a pro-tumorigenic factor, promoting cancer cell proliferation, migration, and angiogenesis in various cancers like breast, colon, and ovarian cancer, the fragment Leptin (116-130) and its derivatives are being investigated for potentially different or even opposing effects. nih.govmdpi.comsemanticscholar.orgnih.gov
Research on a synthetic peptide derivative, OB3, which corresponds to amino acid residues 116-122, has shown promise. oup.com Unlike the full leptin molecule, OB3 did not demonstrate mitogenic effects on its own in ovarian and thyroid cancer cell lines. mdpi.comnih.gov More significantly, in ovarian cancer cells, OB3 was found to inhibit the proliferative signals induced by full-length leptin. nih.gov It achieved this by blocking leptin-induced STAT3 phosphorylation and ERα activation. nih.gov
In studies on hepatocellular carcinoma (HCC) cells, both OB3 and its more stable analog, [D-Leu-4]-OB3, suppressed the expression of proliferative and metastatic genes. mdpi.com These findings suggest that specific fragments of leptin may not share the cancer-promoting activities of the parent hormone and could potentially be developed as antagonists to block leptin's undesirable effects in cancer, particularly in the context of obesity-related malignancies. mdpi.comnih.gov
Table 4: Comparative Effects of Leptin and its Fragments in Cancer Research
| Compound | Cancer Model | Observed Effect | Reference |
| Leptin (Full-Length) | Breast, Colon, Ovarian Cancer Cells | Promotes cell proliferation, migration, and angiogenesis. nih.govmdpi.comsemanticscholar.org | nih.govmdpi.comsemanticscholar.org |
| OB3 (Leptin derivative) | Ovarian Cancer Cells | Did not promote cell growth; inhibited leptin-induced proliferative signals. nih.gov | nih.gov |
| OB3 (Leptin derivative) | Thyroid Cancer Cells | Did not show leptin's mitogenic effects. mdpi.com | mdpi.com |
| OB3, [D-Leu-4]-OB3 | Hepatocellular Carcinoma Cells | Suppressed expression of proliferative and metastatic genes. mdpi.com | mdpi.com |
Challenges and Future Directions in Leptin 116 130 Human Research
Addressing Discrepancies in Receptor Activation and Mechanistic Understanding
A primary challenge in the field is the conflicting evidence regarding how Leptin (116-130) interacts with the canonical leptin receptor (LEPRb) and activates downstream signaling pathways. Full-length leptin binding to LEPRb robustly activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily through STAT3 phosphorylation. It also engages other critical pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK cascades.
Research on Leptin (116-130) has yielded inconsistent results. Some studies suggest the fragment can partially mimic the action of the full-length hormone, while others indicate it may act as an antagonist or signal through entirely different mechanisms [6, Ref]. For instance, certain in vitro experiments using cell lines overexpressing LEPRb have failed to show significant STAT3 phosphorylation upon stimulation with Leptin (116-130), a hallmark of canonical leptin activity. Conversely, other reports describe activation of the ERK1/2 and Akt pathways, suggesting a biased agonism or interaction with a different receptor or co-receptor [Ref]. These discrepancies may stem from variations in experimental conditions, cell types used, or the purity and conformation of the synthetic peptide. Resolving these inconsistencies is paramount for understanding the fragment's true physiological role.
| Signaling Pathway | Full-Length Leptin (Canonical) | Leptin (116-130) (Reported Findings) | Key Discrepancy |
|---|---|---|---|
| JAK2/STAT3 Phosphorylation | Strong Activation | Minimal to No Activation | Lacks the primary signaling event of the full-length hormone. |
| PI3K/Akt Phosphorylation | Activation | Variable Activation Reported | Suggests potential for biased agonism or alternative receptor engagement. |
| MAPK/ERK1/2 Phosphorylation | Activation | Variable Activation Reported | Activity may be cell-type dependent and diverge from STAT3 pathway. |
Overcoming Limitations of Current Research Models
The interpretation of Leptin (116-130) activity is heavily influenced by the limitations of the models used for its study. Both in vitro and in vivo models present distinct challenges that must be addressed for progress.
In Vitro Models: Commonly used models include immortalized cell lines (e.g., HEK293) engineered to overexpress LEPRb. While useful for studying direct receptor binding, such systems can produce non-physiological artifacts due to supraphysiological receptor density . Primary cell cultures, such as hypothalamic neurons or human umbilical vein endothelial cells (HUVECs), offer greater physiological relevance but are more complex to maintain and suffer from limited viability and heterogeneity.
In Vivo Models: Rodent models, including standard C57BL/6 mice and genetic models like leptin-deficient ob/ob mice or LEPRb-defective db/db mice, are the workhorses of leptin research [25, 26]. However, results from these models may not be directly translatable to humans due to species-specific differences in leptin sensitivity and peptide metabolism. Furthermore, the route of administration (e.g., peripheral versus intracerebroventricular) profoundly impacts outcomes, especially given the uncertainty of the peptide's ability to cross the blood-brain barrier (BBB) efficiently .
Future research must employ a multi-model approach, validating findings from cell lines in primary cells and subsequently in well-characterized animal models. The development of humanized mouse models or the use of organoid systems could provide more translatable insights.
| Model Type | Examples | Advantages | Limitations |
|---|---|---|---|
| In Vitro (Cell Lines) | HEK293-LEPRb, SH-SY5Y | High-throughput, reproducible, allows mechanistic dissection. | Risk of overexpression artifacts, lacks physiological context, non-human origin. |
| In Vitro (Primary Cells) | Primary Neurons, HUVECs | High physiological relevance, reflects native cellular environment. | Difficult to culture, limited lifespan, high variability. |
| In Vivo (Rodent) | C57BL/6, ob/ob, db/db mice | Allows study in a complex biological system, evaluation of systemic effects. | Potential species differences, BBB penetration challenges, confounding metabolic factors. |
| Ex Vivo | Brain slices, tissue explants | Preserves local tissue architecture and connectivity. | Limited viability, de-afferentation effects, difficult to assess systemic feedback. |
Unveiling Novel Biological Roles and Molecular Targets
A compelling future direction is the exploration of biological functions for Leptin (116-130) that are distinct from the metabolic roles of its parent hormone. Evidence suggests the fragment may possess unique activities, particularly in the cardiovascular and nervous systems, potentially mediated by novel molecular targets.
Angiogenesis: Several studies have implicated Leptin (116-130) in the regulation of blood vessel formation [7, 11]. Unlike full-length leptin, which is generally considered pro-angiogenic, the fragment has been reported to have inhibitory effects on endothelial cell proliferation and migration in some contexts. This raises the possibility of it acting as a modulator of vascular growth, a role that requires confirmation and mechanistic investigation.
Neurogenesis and Neuroprotection: The central nervous system is a key target for leptin. Emerging research indicates that Leptin (116-130) may influence neuronal processes independently of energy balance regulation [12, 22]. Investigations into its effects on neuronal survival, synaptic plasticity, and cognitive function are critical. Identifying whether these effects are mediated through LEPRb, another receptor (e.g., a growth factor receptor), or an entirely novel target is a major priority.
The central hypothesis is that Leptin (116-130) may not be merely a shorter agonist of LEPRb but an independent signaling molecule. Future work must focus on unbiased screening approaches to identify its direct binding partners, which could unveil unexpected pathways and functions.
Advanced Methodologies for Peptide Profiling and Interaction Analysis
To overcome the challenges outlined above, the adoption of advanced analytical technologies is essential. These methods can provide unprecedented detail on the peptide's behavior, from its endogenous generation to its molecular interactions.
Peptide Profiling: High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is crucial for peptidomics. This technique can be used to definitively identify and quantify Leptin (116-130) in biological fluids and tissues, confirming whether it is an endogenously produced and regulated peptide fragment.
Interaction Analysis: To clarify its binding partners, a suite of biophysical techniques should be employed.
Surface Plasmon Resonance (SPR): Provides real-time, label-free quantification of binding kinetics (association and dissociation rates) and affinity between Leptin (116-130) and potential receptors like LEPRb.
Affinity Purification-Mass Spectrometry (AP-MS): Involves using a tagged version of Leptin (116-130) as "bait" to pull down its interacting proteins from a cell lysate. Subsequent mass spectrometry analysis identifies these partners, enabling discovery of novel receptors or co-factors.
Microscale Thermophoresis (MST): An orthogonal method to SPR for quantifying binding affinity in solution, requiring minimal sample.
These sophisticated tools will move the field beyond correlational observations to a precise, quantitative understanding of the Leptin (116-130) interactome.
| Methodology | Primary Application | Key Data Generated | Advantage for Leptin (116-130) Research |
|---|---|---|---|
| LC-MS/MS Peptidomics | Endogenous peptide identification and quantification. | Peptide sequence, post-translational modifications, absolute/relative abundance. | Confirms if the fragment is naturally produced and regulated in vivo. |
| Surface Plasmon Resonance (SPR) | Real-time interaction analysis. | Binding affinity (KD), association/dissociation rates (kon, koff). | Quantitatively defines the binding interaction with LEPRb or other targets. |
| Affinity Purification-MS (AP-MS) | Unbiased discovery of binding partners. | List of interacting proteins. | Identifies novel receptors and components of the signaling complex. |
| Proximity Ligation Assay (PLA) | In situ visualization of protein interactions. | Fluorescent signals indicating protein-protein proximity (<40 nm). | Confirms and localizes the peptide-receptor interaction within the cell. |
Translational Research Considerations for Pre-clinical Discoveries
Translating pre-clinical findings on Leptin (116-130) into tangible outcomes requires a strategic approach that addresses the inherent challenges of peptide-based therapeutics.
Pharmacokinetics and Stability: Like most small peptides, Leptin (116-130) is susceptible to rapid degradation by proteases in circulation, leading to a very short biological half-life. Future research must focus on medicinal chemistry approaches to enhance its stability. Strategies include N- or C-terminal capping, substitution with D-amino acids, cyclization to create a more rigid structure, or conjugation to polymers like polyethylene (B3416737) glycol (PEGylation).
Blood-Brain Barrier (BBB) Penetration: For any potential application related to the central nervous system, overcoming the BBB is a formidable obstacle. The native permeability of Leptin (116-130) is likely low. Research into BBB- shuttle technologies or formulating the peptide within nanoparticles could facilitate its delivery to the brain.
Target Engagement Biomarkers: A critical translational step is to develop robust biomarkers that confirm the peptide is reaching its target and eliciting a biological response (target engagement). This could involve measuring the phosphorylation of a downstream signaling molecule (e.g., ERK1/2) in accessible tissues or developing a PET ligand to visualize receptor occupancy in real-time.
Validation in Higher-Order Models: Positive results in rodent models are a necessary but insufficient step. Before any clinical consideration, efficacy and mechanism must be validated in more complex animal models, such as non-human primates, whose metabolic and neurological systems more closely resemble those of humans.
Addressing these translational hurdles systematically will be essential to determine if the intriguing pre-clinical data on Leptin (116-130) holds any promise for future development.
Q & A
Q. What experimental models are suitable for investigating the neuroprotective effects of Leptin (116-130) in Alzheimer’s disease (AD) research?
Leptin (116-130) prevents Aβ-induced synaptic damage and neuronal death, making in vitro models (e.g., hippocampal neuron cultures exposed to Aβ oligomers) and ex vivo acute brain slice preparations ideal for studying synaptic plasticity and toxicity. In vivo models, such as transgenic AD mice, can assess long-term cognitive outcomes. Key methodologies include electrophysiology (LTP measurement), immunoblotting for synaptic markers (e.g., AMPA receptors), and LDH release assays to quantify cytotoxicity .
Q. How does Leptin (116-130) enhance hippocampal synaptic plasticity, and what methods validate its effects on AMPA receptor trafficking?
The peptide facilitates AMPA receptor insertion into postsynaptic membranes, enhancing synaptic strength. Experimental approaches include:
- Electrophysiology : Measuring changes in AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal slices.
- Immunocytochemistry/Quantitative imaging : Tracking surface GluA1/GluA2 subunits in neurons.
- Biochemical assays : Quantifying phosphorylated Akt (p-Akt) and STAT3 (p-STAT3) ratios to confirm downstream signaling activation .
Q. What are the recommended protocols for administering Leptin (116-130) in metabolic studies using murine models?
Intraperitoneal (i.p.) injection at 1 mg/day is effective for observing weight loss and glucose reduction in ob/ob mice. Key parameters to monitor include:
- Body weight : Measured daily.
- Food intake : Controlled via paired feeding or ad libitum tracking.
- Blood glucose : Assessed via glucometer post-fasting.
- Serum hormones : ELISA for insulin/leptin levels .
Advanced Research Questions
Q. How can researchers resolve contradictions in Leptin (116-130)’s metabolic effects, such as reduced weight gain despite increased food intake in some studies?
Discrepancies may arise from differences in animal models (e.g., ob/ob vs. db/db mice) or dosage regimes. In db/db mice (lacking functional OB-Rb), Leptin (116-130) reduces weight without affecting food intake, suggesting OB-Rb-independent pathways. Methodological strategies include:
Q. What alternative signaling pathways might explain Leptin (116-130)’s metabolic and cognitive effects in the absence of OB-Rb binding?
Evidence suggests activation of:
- PI3K/Akt pathway : Critical for synaptic plasticity and neuroprotection, as shown by increased p-Akt:pan-Akt ratios in hippocampal neurons.
- Non-canonical JAK/STAT3 pathways : STAT3 phosphorylation occurs independently of OB-Rb, potentially via direct peptide-membrane interactions.
- AMPK/mTOR : Linked to energy homeostasis and autophagy regulation. Experimental validation requires knockout models, phospho-specific antibodies, and RNAi targeting candidate receptors .
Q. How should researchers design studies to assess the therapeutic potential of Leptin (116-130) in chronic neurodegenerative diseases?
- Long-term toxicity studies : Monitor organ function (e.g., liver/kidney enzymes) and behavioral outcomes over 6–12 months.
- Dose optimization : Test escalating doses (0.1–5 mg/kg) for efficacy vs. side effects.
- Combination therapies : Pair with Aβ clearance agents (e.g., anti-Aβ antibodies) or anti-diabetic drugs (e.g., metformin) to enhance synergies.
- Biomarker development : CSF or plasma assays for Aβ42, phosphorylated tau, and synaptic proteins .
Methodological Considerations
Q. What are critical storage and handling protocols for Leptin (116-130) to ensure experimental reproducibility?
- Storage : Lyophilized powder at -20°C; reconstituted solutions in sterile H2O (50 mg/mL) stored at -80°C. Avoid freeze-thaw cycles.
- Purity validation : Use HPLC (>98% purity) and mass spectrometry to confirm peptide integrity.
- Solubility : Optimize with ultrasonic agitation and sterile buffers (pH 7.4) to prevent aggregation .
Q. How can researchers address variability in Leptin (116-130)’s effects across different murine strains?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
